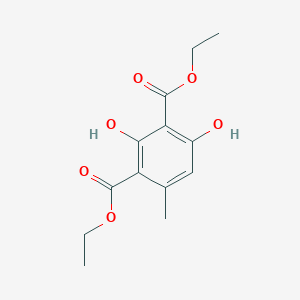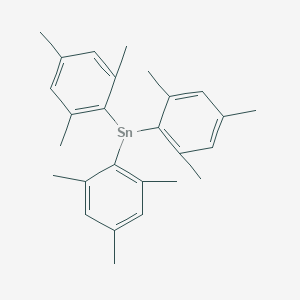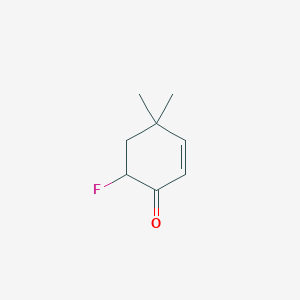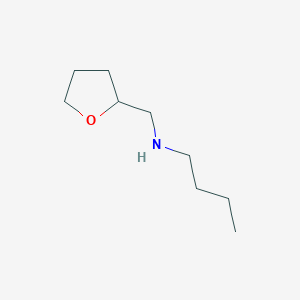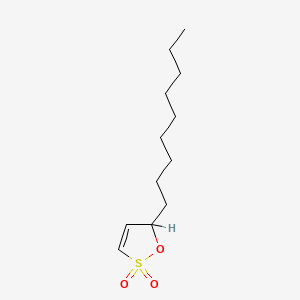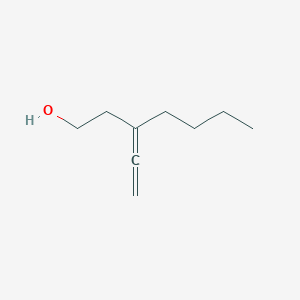
1-Heptanol, 3-ethenylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Heptanol, 3-ethenylidene- is an organic compound belonging to the family of alcohols. It is characterized by a seven-carbon chain with a hydroxyl group (-OH) attached to the first carbon and an ethenylidene group attached to the third carbon. This compound is a clear, colorless liquid that is slightly soluble in water but miscible with organic solvents like ether and ethanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Heptanol, 3-ethenylidene- can be synthesized through various organic reactions. One common method involves the hydroformylation of 1-heptene followed by hydrogenation. The reaction conditions typically include high pressure and temperature, along with catalysts such as rhodium complexes.
Industrial Production Methods: In industrial settings, the production of 1-Heptanol, 3-ethenylidene- often involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. Catalysts like cobalt or rhodium are employed to facilitate the hydroformylation process, followed by hydrogenation to produce the desired alcohol.
Análisis De Reacciones Químicas
Types of Reactions: 1-Heptanol, 3-ethenylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form heptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into heptane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form heptyl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: SOCl2, phosphorus tribromide (PBr3), room temperature.
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: Heptane.
Substitution: Heptyl chloride.
Aplicaciones Científicas De Investigación
1-Heptanol, 3-ethenylidene- has diverse applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in studies related to cell membrane permeability and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of fragrances, flavors, and as a biofuel additive
Mecanismo De Acción
The mechanism of action of 1-Heptanol, 3-ethenylidene- involves its interaction with cell membranes, where it can disrupt lipid bilayers and affect membrane fluidity. This disruption can influence various cellular processes, including signal transduction and ion transport. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane .
Comparación Con Compuestos Similares
1-Hexanol: A six-carbon alcohol with similar properties but lower molecular weight.
1-Octanol: An eight-carbon alcohol with higher molecular weight and boiling point.
2-Heptanol: An isomer with the hydroxyl group on the second carbon, leading to different chemical behavior.
Uniqueness: 1-Heptanol, 3-ethenylidene- is unique due to the presence of the ethenylidene group, which imparts distinct reactivity and properties compared to its isomers and other alcohols .
Propiedades
Número CAS |
55930-37-5 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
InChI |
InChI=1S/C9H16O/c1-3-5-6-9(4-2)7-8-10/h10H,2-3,5-8H2,1H3 |
Clave InChI |
BRYPBLRJIIIBEG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C=C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate](/img/structure/B14632051.png)
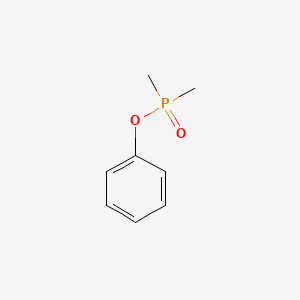
![{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14632055.png)
![3,3'-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide]](/img/structure/B14632059.png)
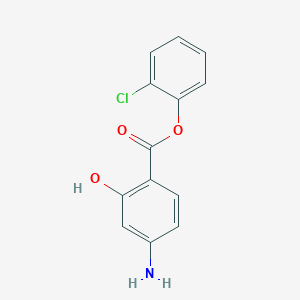
![1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide](/img/structure/B14632067.png)
![methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate](/img/structure/B14632079.png)
